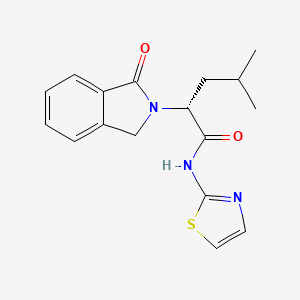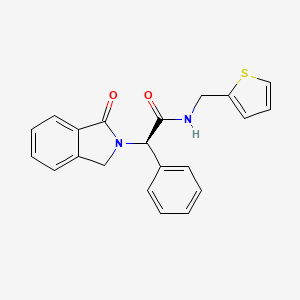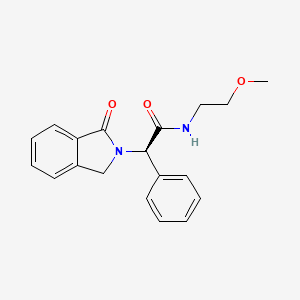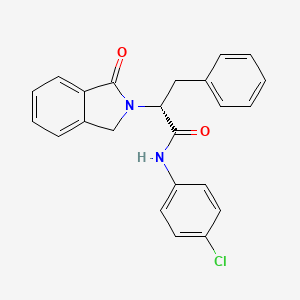
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound is known for its unique structure and properties, which make it a valuable tool in various areas of research.
作用機序
The mechanism of action of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves the inhibition of certain enzymes and signaling pathways that are involved in various cellular processes. The compound has been shown to inhibit the activity of certain kinases, which are involved in cell proliferation and survival. It has also been shown to modulate the activity of certain neurotransmitters, which are involved in the regulation of mood and behavior.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are complex and varied. The compound has been shown to have potent anticancer activity, and it has been shown to induce apoptosis in cancer cells. It has also been shown to modulate the activity of certain neurotransmitters, which can have an impact on mood and behavior. In addition, the compound has been shown to have anti-inflammatory and antioxidant properties, which can have a positive impact on overall health.
実験室実験の利点と制限
The advantages of using (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide in lab experiments include its potent activity and its unique structure, which make it a valuable tool for studying various cellular processes. The limitations of using the compound include its complex mechanism of action, which can make it difficult to interpret experimental results. In addition, the compound may have off-target effects, which can complicate data analysis.
将来の方向性
There are many future directions for research involving (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide. One area of research involves the development of new anticancer drugs based on the structure of the compound. Another area of research involves the use of the compound as a tool for studying the mechanism of action of certain neurotransmitters. Additionally, the compound may have potential as a treatment for neurodegenerative diseases and other conditions that involve dysregulation of certain cellular processes. Further research is needed to fully understand the potential applications of this compound in scientific research.
合成法
The synthesis of (2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide involves several steps, including the reaction of 2-aminobenzamide with ethyl 2-bromoacetate, followed by the reaction of the resulting compound with 2-mercaptothiazole. The final step involves the reaction of the intermediate product with 4-methyl-2-oxopentanoic acid. The synthesis method has been optimized to produce high yields of the compound.
科学的研究の応用
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide has been used in various areas of scientific research, including cancer research, neuroscience, and drug discovery. The compound has been shown to have potent anticancer activity, and it has been used as a lead compound for the development of new anticancer drugs. In neuroscience research, the compound has been used to study the mechanism of action of certain neurotransmitters, and it has been shown to have potential as a treatment for neurodegenerative diseases. In drug discovery, the compound has been used as a tool for the identification of new drug targets and the development of new drugs.
特性
IUPAC Name |
(2R)-4-methyl-2-(3-oxo-1H-isoindol-2-yl)-N-(1,3-thiazol-2-yl)pentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H19N3O2S/c1-11(2)9-14(15(21)19-17-18-7-8-23-17)20-10-12-5-3-4-6-13(12)16(20)22/h3-8,11,14H,9-10H2,1-2H3,(H,18,19,21)/t14-/m1/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NBFLNUWFSJOBNM-CQSZACIVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)CC(C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)C[C@H](C(=O)NC1=NC=CS1)N2CC3=CC=CC=C3C2=O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H19N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[[2-(morpholin-4-ylmethyl)phenyl]methyl]-2-oxo-1H-quinoline-4-carboxamide](/img/structure/B7645102.png)
![N-[[(2S)-oxolan-2-yl]methyl]-3-phenylthiophene-2-carboxamide](/img/structure/B7645110.png)



![ethyl 3-[6-fluoro-1,1-dioxido-2-(pyrrolidin-1-ylcarbonyl)-4H-1,4-benzothiazin-4-yl]benzoate](/img/structure/B7645153.png)
![(2R)-3,3-dimethyl-2-[[(2R)-5-oxopyrrolidine-2-carbonyl]amino]butanoic acid](/img/structure/B7645158.png)


![[2-(2,1,3-benzothiadiazol-4-ylamino)-2-oxoethyl] (E)-2-acetamido-3-phenylprop-2-enoate](/img/structure/B7645173.png)
![N-[2-(azepan-1-yl)-2-oxoethyl]-3-methylbenzamide](/img/structure/B7645180.png)
![3-[4-(naphthalen-1-ylmethyl)piperazine-1-carbonyl]-1H-pyridazin-6-one](/img/structure/B7645188.png)

![(2S)-2-[(2-chloro-6-fluorophenyl)methylamino]propan-1-ol](/img/structure/B7645207.png)